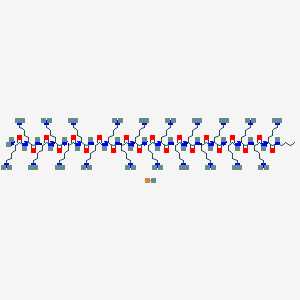

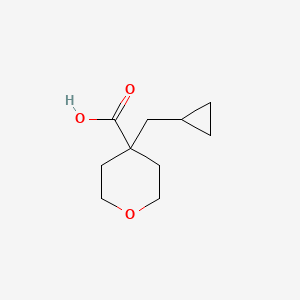

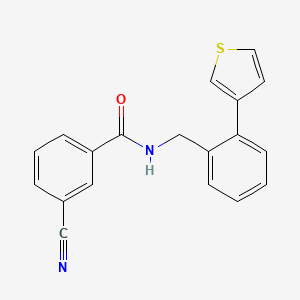

3-Hydroxy-4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned seems to be a complex organic molecule. It likely contains a benzothiophene core, which is a type of heterocyclic compound . The “3-Hydroxy-4-(2,2,2-trifluoroethoxy)” part suggests the presence of a hydroxy group and a trifluoroethoxy group attached to the benzothiophene core .

Chemical Reactions Analysis

Again, while specific reactions involving your compound are not available, related compounds have been studied. For example, the trifluoroethoxylation of non-activated sp3 C–H has been achieved via a domino approach .Scientific Research Applications

Inhibition Performance in Corrosion Protection

- Study Focus : Research into green and environmentally friendly substances is crucial in chemistry and technology-related fields. The study of spirocyclopropane derivatives, similar in structure to 3-Hydroxy-4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione, reveals their potential as corrosion inhibitors for mild steel in acidic solutions.

- Findings : These compounds exhibit effective inhibition properties, with the highest resistance achieved at specific concentrations and temperatures. The adsorption of inhibitors on mild steel surfaces involves both physical and chemical processes, following the Langmuir isotherm model. Quantum mechanical calculations indicate that π-electrons in the aromatic ring and lone-pair electrons in certain groups contribute to enhanced adsorption and effective corrosion inhibition (Chafiq et al., 2020).

Electrochemical Applications in Organic Synthesis

- Study Focus : Electroreduction of derivatives related to this compound has been studied, particularly involving hydroxylamines electrogenerated from specific derivatives in different solvents.

- Findings : This study reveals that these derivatives show stability in certain mediums, leading to subsequent reactions that produce various organic compounds, demonstrating their potential in organic synthesis applications (Cristea et al., 2005).

Polymerization and Material Science

- Study Focus : Investigations into organo-catalyzed ring-opening polymerization of derivatives, including those similar to this compound, demonstrate their application in producing polymers with specific properties.

- Findings : These derivatives can be polymerized in a controlled manner under mild conditions, resulting in polymers with specific molar masses and narrow polydispersity. The study highlights their potential in creating unique polymeric materials for various applications (Thillaye du Boullay et al., 2010).

Properties

IUPAC Name |

1,1-dioxo-4-(2,2,2-trifluoroethoxy)-2,3-dihydro-1-benzothiophen-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4S/c11-10(12,13)5-17-7-2-1-3-8-9(7)6(14)4-18(8,15)16/h1-3,6,14H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEHSKAJDRIBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC=C2S1(=O)=O)OCC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

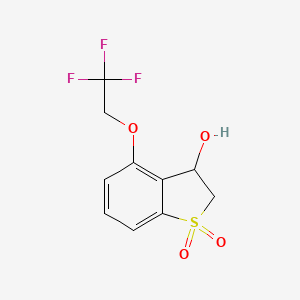

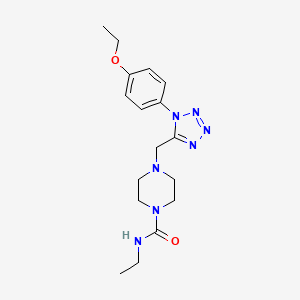

![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)

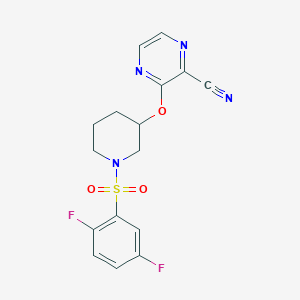

![6-Methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)

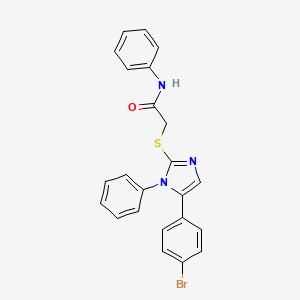

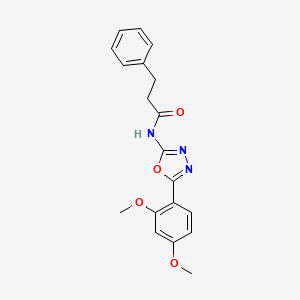

![N-(3-bromophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2747973.png)

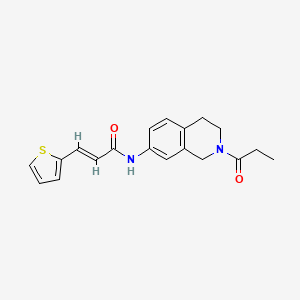

![N-(1-Cyanocyclohexyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2747974.png)

![2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid](/img/structure/B2747977.png)